molecular formula C17H22ClN5O2S B2527356 2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1797975-27-9

2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No. B2527356
CAS RN: 1797975-27-9
M. Wt: 395.91
InChI Key: FBMOIQGXAQLYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22ClN5O2S and its molecular weight is 395.91. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Monitoring and Metabolite Analysis

Research on similar compounds has focused on biological monitoring and the analysis of metabolites. For example, studies on pirimicarb, a compound with a pyrimidinyl moiety, have explored its metabolism in mammals and identified specific metabolites excreted in urine, indicating a framework for understanding exposure and metabolism of related compounds in humans (Hardt, Appl, & Angerer, 1999).

Pharmacological Applications

Sulfonamide and pyrimidinyl derivatives have been explored for various pharmacological applications. For instance, CERC-301, a GluN2B-selective N-methyl-D-aspartate receptor antagonist with a pyrimidinyl component, has been studied for its pharmacodynamic and pharmacokinetic properties to support dose selection in clinical trials for major depressive disorder (Garner et al., 2015). This suggests potential therapeutic applications for compounds with related structural features.

Environmental and Toxicological Studies

Compounds with related structures have also been investigated in the context of environmental exposure and toxicology. Research on organophosphorus and pyrethroid pesticides, for example, has assessed exposure levels in children, demonstrating the relevance of studying the environmental impact and human exposure to various chemical compounds (Babina, Dollard, Pilotto, & Edwards, 2012).

properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2S/c1-22(2)16-14(12-19-17(20-16)23-10-6-3-7-11-23)21-26(24,25)15-9-5-4-8-13(15)18/h4-5,8-9,12,21H,3,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMOIQGXAQLYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)benzenesulfonamide

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